molecular formula C6H9N3O6 B2746304 (2S,3S,4S,5R,6R)-6-azido-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 357981-14-7

(2S,3S,4S,5R,6R)-6-azido-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B2746304
CAS No.: 357981-14-7
M. Wt: 219.153
InChI Key: HFKUSYWEILNCQU-CIOUUCGESA-N
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Description

(2S,3S,4S,5R,6R)-6-azido-3,4,5-trihydroxyoxane-2-carboxylic acid: is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the selection of appropriate starting materials. One common approach is the azidation of a suitable sugar derivative, followed by protection and deprotection steps to achieve the desired stereochemistry. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the formation of the target compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods aim to optimize yield, purity, and cost-effectiveness while maintaining the structural integrity of the compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. Each reaction type involves specific reagents and conditions to achieve the desired transformation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) and various alkyl halides.

  • Addition: Addition reactions can be facilitated by using organometallic reagents or acids.

Major Products Formed: The reactions of this compound can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products. These products are often used in further synthetic applications or as intermediates in the production of other compounds.

Scientific Research Applications

This compound has significant applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for researchers.

  • Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in organic synthesis.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The azido group, in particular, plays a crucial role in its biological activity, as it can undergo bioorthogonal reactions with various biomolecules.

Molecular Targets and Pathways:

  • Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: Can bind to receptors on cell surfaces, leading to downstream signaling events.

  • Pathways: Involved in cellular processes such as apoptosis, cell proliferation, and immune response.

Comparison with Similar Compounds

  • Azido-glucose

  • Azido-galactose

  • Azido-mannose

These compounds share structural similarities but differ in their functional groups and biological activities. The unique stereochemistry and functional groups of (2S,3S,4S,5R,6R)-6-azido-3,4,5-trihydroxyoxane-2-carboxylic acid contribute to its distinct properties and applications.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-azido-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O6/c7-9-8-5-3(12)1(10)2(11)4(15-5)6(13)14/h1-5,10-12H,(H,13,14)/t1-,2-,3+,4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKUSYWEILNCQU-CIOUUCGESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(OC(C1O)N=[N+]=[N-])C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@@H]([C@H](O[C@H]([C@@H]1O)N=[N+]=[N-])C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357981-14-7
Record name (2S,3S,4S,5R,6R)-6-azido-3,4,5-trihydroxyoxane-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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